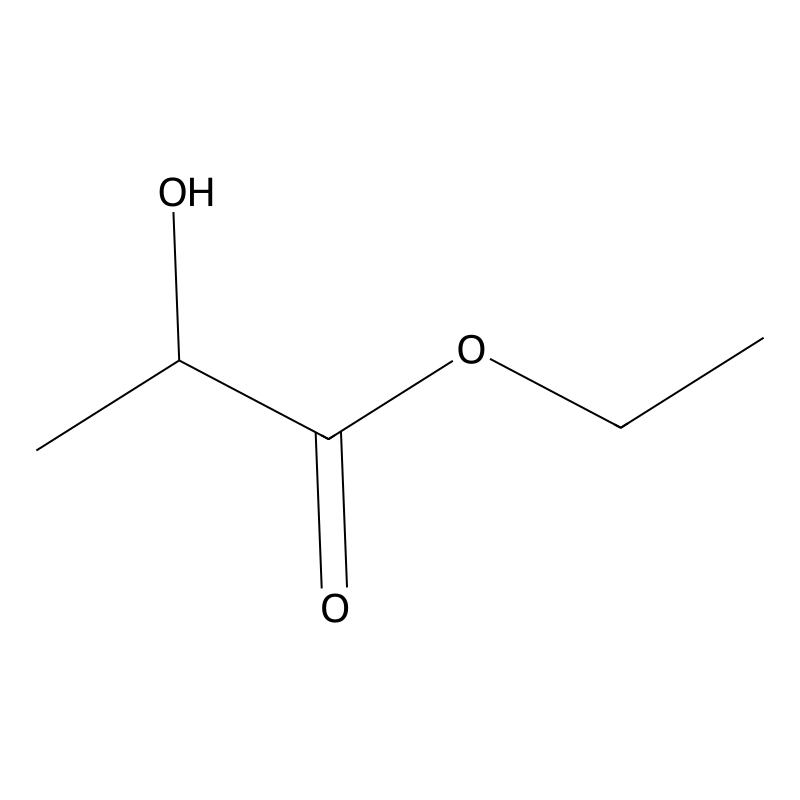

Ethyl lactate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1000 mg/mL at 20 °C

Miscible with water

Miscible with alcohol, ketones, esters, hydrocarbons, oil

Miscible with gasoline

Miscible with ether

miscible with water; soluble in organic solvents, oils

miscible (in ethanol)

Synonyms

Canonical SMILES

Green Solvent

Ethyl lactate is a biodegradable, non-toxic, and renewable solvent derived from the fermentation of carbohydrates, making it an attractive alternative to traditional, often harmful, petroleum-based solvents [, ]. This has led researchers to explore its potential in various fields:

Extraction of Bioactive Compounds

Studies have shown ethyl lactate to be an efficient solvent for extracting valuable biomolecules like polyphenols, vitamins, antibiotics, and proteins from natural sources [, ]. This opens possibilities for the development of safer and more environmentally friendly methods for obtaining these vital compounds for research and pharmaceutical applications.

Synthesis of Nanoparticles

Research suggests that ethyl lactate can be used as a solvent for the synthesis of nanoparticles, such as poly(lactic-co-glycolic acid) (PLGA) nanoparticles, which are used in drug delivery systems []. This application presents a potential avenue for developing eco-friendly and sustainable methods for nanoparticle production.

Food Additive and Flavoring Agent

Ethyl lactate is approved by the U.S. Food and Drug Administration (FDA) as a Generally Recognized As Safe (GRAS) substance and can be used as a food additive and flavoring agent []. Researchers are exploring its potential applications in:

Flavor Encapsulation

Ethyl lactate's ability to encapsulate flavors can be beneficial for developing new food products with controlled release of taste and aroma [].

Food Preservative

Studies suggest that ethyl lactate may exhibit antimicrobial properties, potentially extending the shelf life of certain food products [].

Ethyl lactate, also known as lactic acid ethyl ester, has the chemical formula CH₃CH(OH)CO₂CH₂CH₃. It is a chiral ester derived from lactic acid and ethanol. Ethyl lactate appears as a colorless liquid with a mild, buttery aroma and is naturally found in small quantities in various foods such as wine and fruits . Its biodegradability and low toxicity make it an attractive option for use as a solvent in many applications.

Ethyl lactate exhibits various biological activities. It has been recognized for its antimicrobial properties, making it useful in food preservation and pharmaceuticals . Furthermore, the compound's low toxicity profile allows for safe use in consumer products, including cosmetics and food additives .

Ethyl lactate can be synthesized through several methods:

- Esterification: The most common method involves the reaction of lactic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) at elevated temperatures .

- Transesterification: This method utilizes rac-lactide and ethanol under reflux conditions with Lewis acid catalysts like aluminum chloride or stannous octoate. This process can achieve high conversion efficiencies .

- Biotechnological Production: Ethyl lactate can also be produced biologically through fermentation processes using specific microorganisms that convert sugars into lactic acid, which is then esterified with ethanol .

Ethyl lactate serves multiple purposes across various sectors:

- Solvent: It is widely used as a solvent for nitrocellulose, cellulose acetate, and other polymers due to its excellent solvency properties and low toxicity .

- Food Industry: As a flavoring agent and preservative, ethyl lactate enhances the taste of food products while maintaining safety standards .

- Pharmaceuticals: The compound is utilized in drug formulations due to its compatibility with many active ingredients and its low irritancy profile .

- Green Chemistry: Ethyl lactate is considered a "green solvent" due to its biodegradable nature and minimal environmental impact compared to traditional solvents .

Research has indicated that ethyl lactate can interact favorably with various compounds in organic synthesis. It has been employed as a solvent in numerous reactions, including coupling reactions and multicomponent syntheses. Its ability to dissolve both polar and nonpolar substances makes it an effective medium for diverse chemical transformations .

Ethyl lactate shares similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| Ethyl Lactic Acid | CH₃CH(OH)CO₂CH₂CH₃ | Biodegradable; used as a solvent |

| Ethyl 2-Hydroxypropanoate | CH₃CH(OH)C(=O)OCH₂CH₃ | Similar solvent properties; less common |

| Lactic Acid Ethyl Ester | CH₃C(=O)OCH₂CH₃ | Used similarly but may have different reactivity |

| Dimethyl Sulfoxide | (CH₃)₂SO | Stronger solvent; more toxic |

| Acetic Acid Ethyl Ester | CH₃C(=O)OCH₂CH₃ | Commonly used; less biodegradable |

Uniqueness of Ethyl Lactate

Ethyl lactate's unique combination of biodegradability, low toxicity, and effective solvency distinguishes it from similar compounds. Its natural occurrence in foods further enhances its appeal as a safe alternative in various applications.

Physical Description

Liquid

colourless liquid with a light ethereal, buttery odour

A clear colorless liquid with a mild odor.

Color/Form

XLogP3

Boiling Point

154.0 °C

154 °C

309°F

Flash Point

115 °F (46 °C) (Closed Cup)

115°F

Vapor Density

Density

1.0328 g.cu cm at 20 °C

1.029-1.037

1.03

LogP

Odor

Fruity butterscotch

Melting Point

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2682 companies. For more detailed information, please visit ECHA C&L website;

Of the 33 notification(s) provided by 2681 of 2682 companies with hazard statement code(s):;

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H318 (99.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (99.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Therapeutic Uses

Vapor Pressure

3.75 mm Hg at 25 °C

Pictograms

Flammable;Corrosive;Irritant

Other CAS

Associated Chemicals

L-Ethyl lactate; 687-47-8

D-Ethyl lactate; 7699-00-5

Wikipedia

Use Classification

Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern

Food additives -> Flavoring Agents

Flavoring Agents -> JECFA Flavorings Index

Fire Hazards -> Flammable - 2nd degree

Cosmetics -> Solvent

Methods of Manufacturing

d-Ethyl lactate is obtained from d-lactic acid by azeotropic distillation with ethyl alcohol or benzene in the presence of concentrated H2SO4; the l-form is prepared in similar fashion starting from l-lactic acid; the racemic product is prepared by boiling for 24 hours optically inactive lactic acid with ethyl alcohol in carbon tetrachloride, or with an excess of ethyl alcohol in the presence of chlorosulfonic acid, or in the presence of benzenesulfonic acid in benzene solution.

General Manufacturing Information

Computer and electronic product manufacturing

Propanoic acid, 2-hydroxy-, ethyl ester: ACTIVE

Concn in final product (%): Soap: usual 0.01, max 0.2; Detergent: usual 0.001, max 0.02; Creams, lotions: usual 0.005, max 0.07; Perfume: usual 0.1, max 0.8.